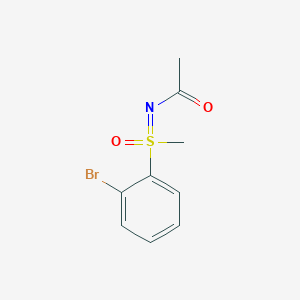
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide is a chemical compound with a complex structure that includes a bromophenyl group, a methyl group, an oxo group, and a sulfaneylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide typically involves the reaction of 2-bromobenzoyl chloride with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Reaction with methylamine: The 2-bromobenzoyl chloride is then reacted with methylamine to form the intermediate product.
Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxo and sulfaneylidene groups can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Bromo-N-acetylaniline: Similar structure but lacks the sulfaneylidene group.
N-(2-Bromophenyl)acetamide: Similar structure but lacks the oxo and sulfaneylidene groups.
Uniqueness
N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide is unique due to the presence of the sulfaneylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H10BrNO2S |
|---|---|
分子量 |
276.15 g/mol |
IUPAC名 |
N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C9H10BrNO2S/c1-7(12)11-14(2,13)9-6-4-3-5-8(9)10/h3-6H,1-2H3 |
InChIキー |
ZQCHETLJFQLYJM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=S(=O)(C)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


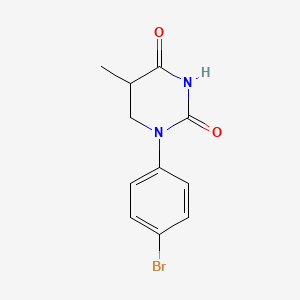
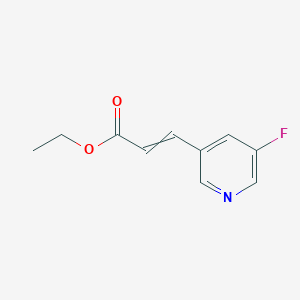
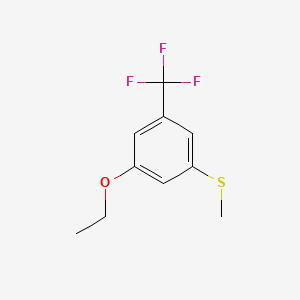
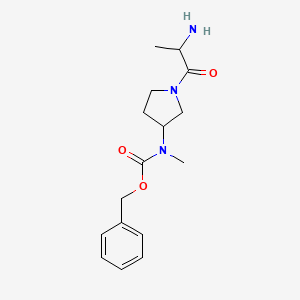
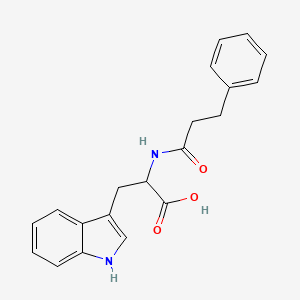
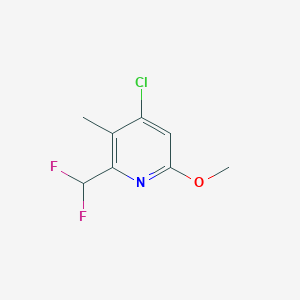
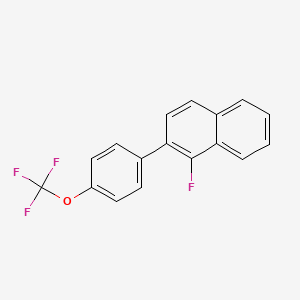
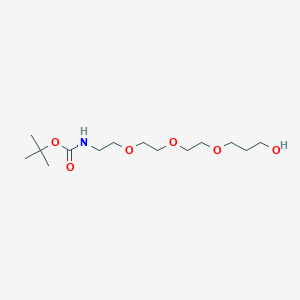
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
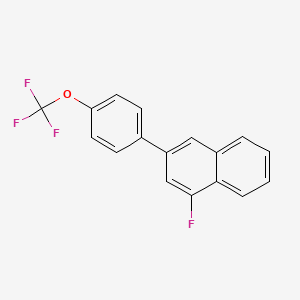
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)

![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

